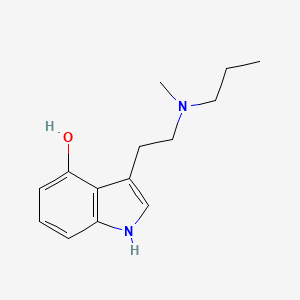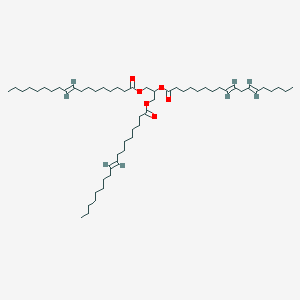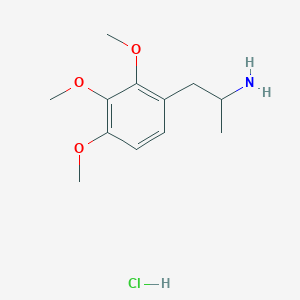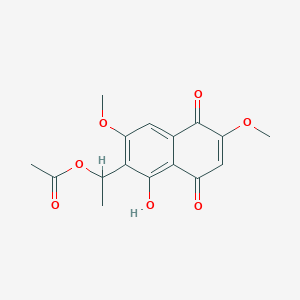![molecular formula C37H21Cl2N3O8 B3026287 3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide CAS No. 234075-45-7](/img/structure/B3026287.png)
3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide
Overview
Description
Phen green SK (PGSK) diacetate is a fluorescent heavy metal indicator that reacts with a variety of metal ions, including Fe2+, Cd2+, Co2+, Ni2+, and Zn2+.1 PGSK diacetate displays excitation/emission maxima of 507/532 nm, respectively, and fluorescence is quenched upon interaction with metal ions. It has been used to quantify iron in isolated rat hepatocytes, characterize metal-ion selectivity of divalent metal-ion transporter 1 (DMT1), and monitor copper transport across P. sativum chloroplast membranes.
Scientific Research Applications
Anti-Corrosion Applications
One of the notable applications of compounds similar to 3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide is in the field of anti-corrosion. Research has shown that xanthene derivatives can act as effective corrosion inhibitors. For instance, a study demonstrated that a xanthene derivative was a potent inhibitor in acidic media, providing up to 93% inhibition efficiency at low concentrations. This suggests potential applications in protecting metals against corrosion in industrial settings (Arrousse et al., 2020).
Fluorescent Labeling and Sensing
Xanthene derivatives have been utilized in the development of fluorescent labels and sensors. For example, the synthesis of thiolate and phosphorothioate functionalized fluoresceins, which are derivatives of xanthene, has been reported. These compounds have applications in bioconjugation and fluorescent labeling, particularly in the field of biochemistry and molecular biology, indicating their utility in labeling and detecting biological molecules (Bieniarz et al., 1994).
Optical and Electronic Applications
Research has also explored the use of xanthene derivatives in optical and electronic applications. For instance, the synthesis and characterization of novel polyimides derived from xanthene derivatives have been reported, highlighting their high organosolubility and optical transparency. These properties are valuable in the development of materials for electronics and optics, such as in the fabrication of transparent, flexible films with specific electronic properties (Shu-jiang et al., 2011).
Biomedical Research
In the field of biomedical research, xanthene derivatives have been investigated for their potential applications in cancer treatment. Certain xanthene-based compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential use as anticancer agents. The mechanisms and efficacy of these compounds in inhibiting cancer cell growth highlight the therapeutic potential of xanthene derivatives in oncology (Song et al., 2013).
Mechanism of Action
Phen Green SK diacetate, also known as [6’-acetyloxy-2’,7’-dichloro-3-oxo-5-(1,10-phenanthrolin-5-ylcarbamoyl)spiro[2-benzofuran-1,9’-xanthene]-3’-yl] acetate or 3’,6’-bis(acetyloxy)-2’,7’-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxamide, is a fluorescent heavy metal indicator .
Target of Action
The primary targets of Phen Green SK diacetate are various metal ions, including Cu2+ , Cu+ , Fe2+ , Hg2+ , Pb2+ , Cd2+ , Zn2+ , and Ni2+ . These ions play crucial roles in numerous biological processes, including oxygen transport, DNA synthesis, and electron transport .
Mode of Action
Phen Green SK diacetate interacts with its targets by binding to these metal ions. The compound displays excitation/emission maxima of 507/532 nm , respectively, and its fluorescence is quenched upon interaction with metal ions .
Biochemical Pathways
It is known that the compound can influence the labile iron pool (lip), a small fraction of iron that weakly binds to proteins in cells . The LIP serves as a crucial system for maintaining iron homeostasis by being chelatable, exchangeable, and redox-active .
Pharmacokinetics
It is known that the compound is cell permeable , suggesting that it can readily cross cell membranes to interact with its intracellular targets.
Result of Action
The interaction of Phen Green SK diacetate with metal ions results in the quenching of its fluorescence . This change can be detected and quantified, allowing for the monitoring of changes in the levels of the target metal ions within cells .
Action Environment
The action of Phen Green SK diacetate can be influenced by various environmental factors. For instance, the presence of cytosol esterases can metabolize Phen Green SK diacetate, trapping it within the cell . Additionally, the compound’s fluorescence can be affected by the pH and the presence of other ions in the environment .
properties
IUPAC Name |
[6'-acetyloxy-2',7'-dichloro-3-oxo-5-(1,10-phenanthrolin-5-ylcarbamoyl)spiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H21Cl2N3O8/c1-17(43)47-31-15-29-24(13-26(31)38)37(25-14-27(39)32(48-18(2)44)16-30(25)49-29)23-8-7-20(11-22(23)36(46)50-37)35(45)42-28-12-19-5-3-9-40-33(19)34-21(28)6-4-10-41-34/h3-16H,1-2H3,(H,42,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOXUAMBIQQWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)NC6=C7C=CC=NC7=C8C(=C6)C=CC=N8)C(=O)O4)Cl)OC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H21Cl2N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester](/img/structure/B3026209.png)
![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026210.png)
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)
![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)


![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)
![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)

![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)
![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)